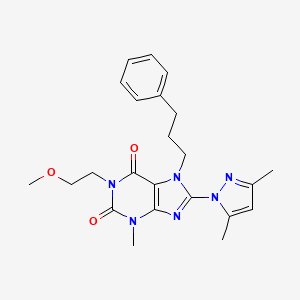

![molecular formula C19H17NO6 B2994577 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 356573-99-4](/img/structure/B2994577.png)

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of 2-(3,4-Dimethoxyphenyl)ethanol . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .

Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. The compound has been crystallized and its geometric structure has been analyzed and compared with theoretical models .Chemical Reactions Analysis

The compound has been included as a pharmacophore group in diverse drug-like molecules with a wide range of biological activity . It has been used as a model compound in the delignification mechanism studies .Applications De Recherche Scientifique

Structural and Chemical Properties

Hydrogen Bonding and Crystal Structure : Trimellitimide and its derivative N‐ethyltrimellitimide, which share a similar chemical structure to the specified compound, demonstrate hydrogen bonding that produces carboxylic acid dimers. These compounds link acid dimers into infinite chains through additional hydrogen bonding (Feeder & Jones, 1994).

Synthesis of Bridged 3-Benzazepine Derivatives : In a study focusing on the synthesis of bridged 3-benzazepine derivatives, ethyl 3,4-dimethoxyphenyl(phenyl)acetate, a compound structurally related to the one , was used as a starting material. This study indicates the potential for creating novel organic compounds with specific structural properties (Gentles et al., 1991).

Conversion into Other Compounds : The acid-catalyzed reaction of benzoin with ethyl orthoformate leads to the formation of compounds like 2-ethoxy-4,5-diphenyl-1,3-dioxole. This study highlights the chemical reactivity and potential transformations of similar compounds (Moss et al., 1970).

Applications in Material Science

Hydrogen Bond-Directed Assembly of Silsesquioxanes Cubes : The synthesis of carboxylic acid POSS derivatives and the solid-state structure of octa[2-(p-carboxyphenyl)ethyl] silsesquioxane was achieved under mild conditions. This indicates the ability of compounds with similar structures to self-assemble and form ordered hybrid networks, useful in material science (Voisin et al., 2017).

Synthesis of Electrically Conductive Polymers : The title compound, C12H14O6S, a dicarboxylic acid diethyl ester of 3,4-ethylenedioxythiophene, is a component in the synthesis of electrically conductive poly(3,4-ethylenedioxythiophene) (PEDOT). This demonstrates its utility in creating conductive materials (Ono et al., 2008).

Applications in Organic Chemistry and Drug Synthesis

Enzymatic Modification for Antioxidant Synthesis : The enzymatic modification of 2,6-dimethoxyphenol, which is structurally similar to the specified compound, for the synthesis of dimers with high antioxidant capacity. This indicates potential applications in antioxidant compound synthesis (Adelakun et al., 2012).

Synthesis of Anti-Tumor Agents : 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives, similar to the compound , were synthesized and showed selective cytotoxicity against tumorigenic cell lines, highlighting potential applications in cancer therapy (Hayakawa et al., 2004).

Design and Synthesis of Novel Biological Active Compounds : Novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives were synthesized from 3,4-dimethoxyacetophenone, showcasing the versatility of similar compounds in designing biologically active molecules (Liu et al., 2004).

Mécanisme D'action

Target of Action

The primary target of MFCD02905158 is acetylcholinesterase (AChE) . AChE is a key enzyme involved in the deterioration of the cholinergic system during the development of Alzheimer’s disease .

Mode of Action

MFCD02905158 interacts with its target, AChE, by exerting a competitive inhibition . This means that the compound competes with the natural substrate, acetylcholine, for the active site of the enzyme. By binding to the active site, MFCD02905158 prevents acetylcholine from being hydrolyzed, thereby increasing the levels of acetylcholine .

Biochemical Pathways

The primary biochemical pathway affected by MFCD02905158 is the cholinergic pathway . By inhibiting AChE and preventing the breakdown of acetylcholine, MFCD02905158 increases the levels of acetylcholine. This leads to enhanced cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Pharmacokinetics

It has been reported that the compound has alow acute toxicity (LD50 > 1600 mg/kg), suggesting a favorable safety profile .

Result of Action

The result of MFCD02905158’s action is an increase in the levels of acetylcholine in the synaptic cleft, leading to enhanced cholinergic transmission . This can help alleviate the symptoms of diseases like Alzheimer’s, which are characterized by a deficiency of acetylcholine.

Propriétés

IUPAC Name |

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6/c1-25-15-6-3-11(9-16(15)26-2)7-8-20-17(21)13-5-4-12(19(23)24)10-14(13)18(20)22/h3-6,9-10H,7-8H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXWZRRPDGPHNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-Hydroxy-1-[(pivaloyloxy)methyl]cyclohexanecarboxylate](/img/structure/B2994498.png)

![3-methyl-N-{6-[4-(piperidin-1-ylcarbonyl)-1H-imidazol-1-yl]pyridin-3-yl}butanamide](/img/structure/B2994500.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-chlorophenyl)acetate](/img/structure/B2994501.png)

![Methyl 2-[(furan-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2994502.png)

![2-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2994506.png)

![2-[3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2994507.png)

![1,7-dimethyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2994511.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2994512.png)